
ファモチジン
概要
説明
Famotidine is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . Famotidine is known for its high selectivity towards histamine H2 receptors, making it a potent inhibitor of gastric acid secretion .
作用機序
Target of Action
Famotidine is a histamine H2 receptor antagonist . The primary target of famotidine is the histamine H2 receptors located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid. By blocking these receptors, famotidine inhibits the production of gastric acid .
Mode of Action
Famotidine works by competitively inhibiting the histamine H2 receptors . This means that it competes with histamine for binding sites on the H2 receptors. When famotidine binds to these receptors, it prevents histamine from binding and exerting its effect, which is the promotion of gastric acid secretion . Famotidine is highly selective for the H2 receptors and is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
The main biochemical pathway affected by famotidine is the gastric acid secretion pathway . Histamine, which is released by enterochromaffin-like cells in the stomach, normally binds to the H2 receptors on the parietal cells and stimulates the production of gastric acid. Famotidine, by blocking these receptors, inhibits this process and reduces the volume and acidity of the gastric juice .
Pharmacokinetics
Famotidine exhibits incomplete oral absorption, with a bioavailability of about 40-50% . It has a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . Famotidine is minimally metabolized, with 30% to 35% undergoing metabolism to form one metabolite (S-oxide). About 25% to 30% of the drug is excreted unchanged in the urine following oral administration .
Result of Action
The primary result of famotidine’s action is the reduction of gastric acid secretion . This leads to a decrease in the volume and acidity of the gastric juice, which can help in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Action Environment
The action of famotidine can be influenced by various environmental factors. For instance, the presence of food in the stomach can slightly enhance the bioavailability of famotidine . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s renal function, as impaired renal function can lead to prolonged elimination half-life .
科学的研究の応用
Famotidine has a wide range of scientific research applications:
生化学分析
Biochemical Properties
Famotidine plays a crucial role in biochemical reactions by inhibiting the H2 receptors on the parietal cells of the stomach lining . This inhibition decreases the production of gastric acid, which is essential for treating acid-related gastrointestinal conditions . Famotidine interacts with various biomolecules, including histamine, which is the primary ligand for H2 receptors . The interaction between famotidine and the H2 receptors is competitive, meaning famotidine competes with histamine for binding to the receptor .
Cellular Effects
Famotidine affects various types of cells and cellular processes, particularly those involved in gastric acid secretion . By inhibiting the H2 receptors on parietal cells, famotidine reduces the secretion of gastric acid, which in turn affects the overall function of the stomach and digestive system . This reduction in acid secretion can influence cell signaling pathways, gene expression, and cellular metabolism related to acid production and secretion . Famotidine’s impact on these cellular processes helps alleviate symptoms associated with acid-related gastrointestinal conditions .
Molecular Mechanism
The molecular mechanism of famotidine involves its competitive inhibition of histamine H2 receptors on the parietal cells of the stomach lining . By binding to these receptors, famotidine prevents histamine from activating them, thereby inhibiting the production of gastric acid . This inhibition is crucial for reducing acid secretion and treating conditions like peptic ulcers and GERD . Famotidine’s binding interactions with the H2 receptors are specific and reversible, allowing it to effectively reduce acid production without permanently altering receptor function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of famotidine have been observed to change over time . Famotidine is relatively stable and does not degrade quickly, maintaining its efficacy in reducing gastric acid secretion over extended periods . Long-term studies have shown that famotidine continues to be effective in reducing acid production without significant loss of potency . Prolonged use may lead to tolerance, where the effectiveness of the drug diminishes over time .
Dosage Effects in Animal Models
In animal models, the effects of famotidine vary with different dosages . At therapeutic doses, famotidine effectively reduces gastric acid secretion without causing significant adverse effects . At higher doses, famotidine may cause toxic effects, including alterations in liver and kidney function . Studies have shown that there is a threshold dose above which the risk of adverse effects increases significantly . It is essential to monitor dosage carefully to avoid toxicity while maintaining therapeutic efficacy .
Metabolic Pathways
Famotidine is involved in several metabolic pathways, primarily related to its absorption, distribution, metabolism, and excretion . After oral administration, famotidine is absorbed in the gastrointestinal tract and undergoes minimal first-pass metabolism . The primary metabolic pathway involves the conversion of famotidine to its S-oxide metabolite . This metabolite is then excreted through the kidneys . Famotidine’s interaction with metabolic enzymes and cofactors is relatively limited, contributing to its low incidence of drug-drug interactions .
Transport and Distribution
Famotidine is transported and distributed within cells and tissues through various mechanisms . It is absorbed in the gastrointestinal tract and distributed to the stomach lining, where it exerts its effects on the H2 receptors . Famotidine’s distribution is influenced by its binding to plasma proteins, which helps maintain its concentration in the bloodstream . The drug is also transported across cell membranes by specific transporters, ensuring its delivery to target cells .
Subcellular Localization
The subcellular localization of famotidine primarily involves its presence in the parietal cells of the stomach lining . Famotidine targets the H2 receptors on the surface of these cells, where it binds and inhibits histamine-induced acid secretion . The drug’s activity is localized to the cell membrane, where the H2 receptors are situated . Famotidine does not undergo significant post-translational modifications or targeting signals that direct it to other cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Famotidine can be synthesized through a multi-step process involving the reaction of 2-guanidinothiazole with 3-chloropropionitrile, followed by the addition of sulfamide . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like sodium methoxide to facilitate the reactions .
Industrial Production Methods: In industrial settings, famotidine is produced using high-performance liquid chromatography (HPLC) to ensure purity and consistency . The process involves the use of advanced techniques such as thin layer chromatography (TLC) and capillary electrophoresis to monitor the quality of the final product .
化学反応の分析
Types of Reactions: Famotidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Famotidine can be oxidized using reagents like hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride in methanol.
Substitution: Substitution reactions often involve the use of alkyl halides in the presence of a base such as potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of famotidine, which can be used for further pharmaceutical applications .
類似化合物との比較
Cimetidine: Less potent than famotidine and has a higher incidence of drug interactions.
Ranitidine: Similar in function but has been associated with the formation of potentially carcinogenic impurities.
Uniqueness: Famotidine is unique in its high selectivity and potency, making it a preferred choice for treating acid-related disorders with fewer side effects compared to its counterparts .
特性
CAS番号 |
76824-35-6 |
|---|---|
分子式 |
C8H15N7O2S3 |
分子量 |
337.5 g/mol |
IUPAC名 |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) |
InChIキー |
XUFQPHANEAPEMJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
異性体SMILES |
C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N |
正規SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
外観 |
White to off-white solid powder. |
Color/Form |
White to pale yellow crystals |
melting_point |
163-164 °C 163.5 °C |
Key on ui other cas no. |
76824-35-6 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
108885-67-2 (HCl) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Solubility at 20 °C (% w/v): 80 in DMF; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroform Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol. 1.0 mg/mL at 20 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


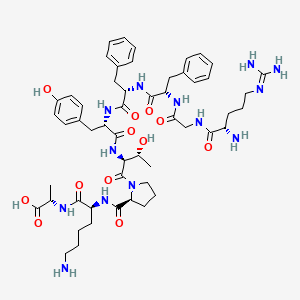



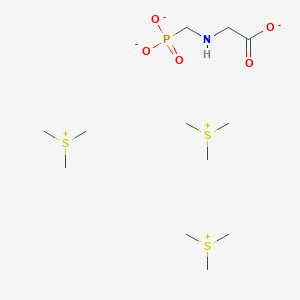
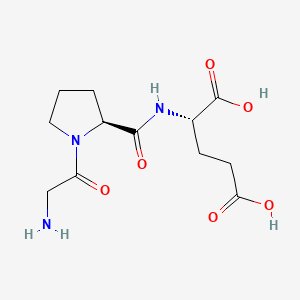


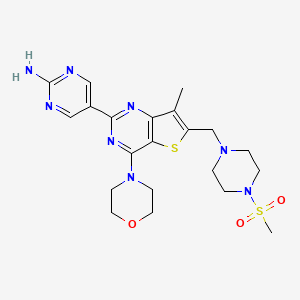
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)


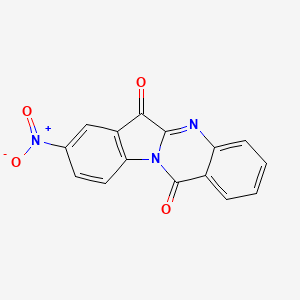
![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)
